Nonyl methylphosphonochloridate

Description

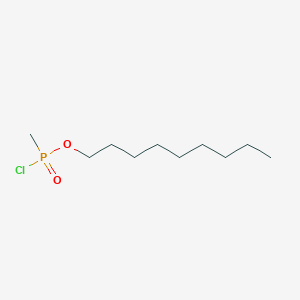

Structure

3D Structure

Properties

CAS No. |

56217-94-8 |

|---|---|

Molecular Formula |

C10H22ClO2P |

Molecular Weight |

240.71 g/mol |

IUPAC Name |

1-[chloro(methyl)phosphoryl]oxynonane |

InChI |

InChI=1S/C10H22ClO2P/c1-3-4-5-6-7-8-9-10-13-14(2,11)12/h3-10H2,1-2H3 |

InChI Key |

PWTDIBWPXUZDII-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOP(=O)(C)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Nonyl Methylphosphonochloridate and Analogous Phosphonochloridates

Nucleophilic Substitution Reactions at the Phosphorus Centersapub.orgunm.edunih.gov

Nucleophilic substitution reactions are fundamental to the chemistry of phosphonochloridates. These reactions involve the attack of a nucleophile on the electrophilic phosphorus atom, leading to the displacement of the chloride leaving group. The tetracoordinated phosphorus atom in these compounds serves as the primary site for chemical transformation. sapub.org The mechanism of these substitutions is not singular; rather, it exists on a continuum between concerted and stepwise pathways, dictated by the specific reactants and conditions. sapub.orgsapub.org

Elucidation of Mechanistic Pathways: SN1(P), SN2(P), and Addition-Elimination (A-E)sapub.orgunm.edunih.govyoutube.com

The substitution at a phosphorus center can proceed through several mechanistic routes, broadly categorized as concerted or stepwise processes. sapub.orgnih.gov These pathways are analogous to the well-known SN1 and SN2 reactions at carbon centers but with distinct characteristics due to the involvement of a higher-order phosphorus atom. scispace.comlibretexts.org The primary mechanisms under consideration are the concerted bimolecular nucleophilic substitution (SN2(P)), the stepwise addition-elimination (A-E), and the stepwise unimolecular dissociative pathway (SN1(P)). youtube.comnih.gov

The concerted mechanism, often denoted as SN2(P) or ANDN, involves a single, synchronous step where the nucleophile forms a bond to the phosphorus center as the leaving group bond is broken. sapub.orglibretexts.org This process proceeds through a single pentacoordinate transition state without the formation of a stable intermediate. sapub.orgsapub.org

Key features of the concerted SN2(P) mechanism include:

Simultaneous Bond Formation and Cleavage : The nucleophile attacks the phosphorus atom from the backside relative to the leaving group, leading to an inversion of configuration at the phosphorus center. libretexts.orgmdpi.com

Single Transition State : The reaction profile shows a single energy maximum corresponding to the trigonal bipyramidal transition state. libretexts.orgthieme-connect.de

Bimolecular Kinetics : The reaction rate is dependent on the concentration of both the phosphonochloridate substrate and the nucleophile, as described by a second-order rate law. youtube.comyoutube.com

Theoretical studies and kinetic data for analogous systems, such as the solvolysis of di-n-butyl phosphorochloridate, support an SN2 reaction pathway, characterized by a high sensitivity to solvent nucleophilicity. researchgate.net

Stepwise mechanisms involve the formation of a distinct reaction intermediate. ucla.eduquora.com For phosphoryl transfer reactions, the most common stepwise path is the addition-elimination (A-E) mechanism, also known as AN+DN. nih.gov This pathway is distinct from the concerted process because the formation and breakdown of the intermediate occur in separate steps. libretexts.org

The A-E mechanism proceeds as follows:

Addition Step : The nucleophile attacks the electrophilic phosphorus atom to form a relatively stable, pentacoordinate intermediate, typically with a trigonal bipyramidal geometry. nih.govmdpi.com This species occupies an energy minimum on the reaction coordinate diagram. libretexts.org

Elimination Step : The intermediate subsequently decomposes by expelling the leaving group to form the final product. mdpi.com

A dissociative SN1(P)-type mechanism (or DN+AN) is another stepwise possibility. This pathway involves the initial, rate-determining departure of the leaving group to form a highly reactive, trivalent metaphosphate intermediate. youtube.comlibretexts.org This planar intermediate is then rapidly attacked by the nucleophile. youtube.com While this mechanism has been observed for certain phosphate (B84403) monoesters, its relevance for phosphonochloridates is less common. youtube.comnih.gov The existence of stable pentacovalent phosphorus intermediates has been confirmed crystallographically in enzymatic systems, lending credence to the viability of stepwise pathways. unm.edunih.govyoutube.com

| Mechanistic Pathway | Key Feature | Intermediate | Kinetics | Stereochemical Outcome |

|---|---|---|---|---|

| Concerted (SN2(P) / ANDN) | Single step with one transition state youtube.com | None (only a transition state) sapub.org | Second-order youtube.com | Inversion libretexts.org |

| Stepwise (Addition-Elimination / AN+DN) | Two-step process (addition then elimination) libretexts.org | Pentacoordinate intermediate nih.gov | Can be complex; may be first or second-order | Retention or Inversion |

| Stepwise (Dissociative / SN1(P) / DN+AN) | Two-step process (elimination then addition) youtube.com | Metaphosphate intermediate youtube.com | First-order masterorganicchemistry.com | Racemization/Mixture youtube.com |

Influence of Nucleophile Structure and Basicity on Reactivityyoutube.comnih.gov

The reactivity of the nucleophile is a critical determinant of the reaction rate and, in some cases, the mechanistic pathway. Generally, a more potent nucleophile will react faster. libretexts.org Nucleophilicity is influenced by several factors, including basicity, polarizability, and steric hindrance.

Studies on analogous phosphoryl transfer reactions show a strong correlation between nucleophile basicity (pKa) and reaction rate, often described by the Brønsted-type relationship. sapub.org For instance, in the reaction of 2,4-dinitrophenyl diphenylphosphinate (B8688654) with various primary amines, a linear Brønsted-type plot was obtained, indicating a consistent mechanism across the series of nucleophiles. sapub.org However, highly reactive "α-effect" nucleophiles, such as hydroperoxide, often exhibit enhanced reactivity that surpasses what their basicity would predict. squarespace.com

The structure of the nucleophile, particularly steric bulk, can also play a significant role. Large, sterically hindered nucleophiles may approach the phosphorus center more slowly, or they may favor a different angle of attack, potentially influencing the reaction mechanism. sapub.orgyoutube.com

| Factor | Effect on Nucleophilicity | Impact on Reactivity with Phosphonochloridates |

|---|---|---|

| Basicity (pKa) | Generally, higher basicity correlates with higher nucleophilicity. libretexts.org | Increases the rate of nucleophilic attack. A linear Brønsted-type plot suggests a consistent mechanism. sapub.org |

| Protonation State | Anionic nucleophiles (e.g., RO⁻) are much stronger than their neutral conjugate acids (e.g., ROH). libretexts.org | A deprotonated nucleophile will react significantly faster. libretexts.org |

| Resonance | Delocalization of lone pair electrons by resonance decreases nucleophilicity. libretexts.org | Nucleophiles with localized charge are generally more reactive. libretexts.org |

| Steric Hindrance | Increased bulk around the nucleophilic atom hinders its approach to the electrophile. youtube.com | Decreases reaction rate, especially for concerted SN2-type pathways. youtube.com |

Analysis of Leaving Group Effectssapub.orgnih.gov

In nucleophilic substitution reactions, a better leaving group is one that is the conjugate base of a strong acid. The stability of the departing group is paramount. vedantu.com Studies comparing the hydrolysis of various phosphate and phosphonate (B1237965) esters show that increasing the stability of the leaving group (i.e., decreasing its pKa) progressively favors a more dissociative mechanism. rsc.orgnih.gov For example, substituting the leaving group with one that is more electron-withdrawing enhances its ability to depart and can shift the mechanism from a concerted or associative pathway toward a dissociative one. rsc.org In enzymatic reactions, the effect of the leaving group on hydrolysis rates has also been shown to be pH-dependent. nih.govdntb.gov.ua

Impact of Solvent Polarity and Medium on Reaction Pathways and Rateslibretexts.orgnih.gov

The solvent plays a critical role in nucleophilic substitution reactions, not merely as a medium but often as an active participant in the mechanism. vedantu.comlibretexts.org The polarity of the solvent can significantly influence both the reaction rate and the preferred mechanistic pathway by stabilizing or destabilizing reactants, transition states, and intermediates. nih.govresearchgate.net

Polar Protic Solvents (e.g., water, ethanol): These solvents have a hydrogen atom attached to an electronegative atom and are effective at solvating both cations and anions. libretexts.org They can stabilize charged intermediates, such as carbocations in SN1-type reactions, and also the leaving group anion. vedantu.com This stabilization of charged species can accelerate reactions with dissociative character (SN1(P)-like). nih.govlibretexts.org However, they can also solvate the nucleophile through hydrogen bonding, potentially reducing its nucleophilicity and slowing down SN2-type reactions. libretexts.org

Polar Aprotic Solvents (e.g., acetone (B3395972), DMSO): These solvents have a dipole moment but lack an acidic proton. youtube.com They are less effective at solvating anions. libretexts.org By leaving the nucleophile "bare" and more reactive, they tend to favor concerted SN2(P) mechanisms. youtube.comyoutube.com

The effect of the solvent can be dramatic enough to cause a change in mechanism. For the solvolysis of a phosphate monoester dianion, a change from a bimolecular (ANDN) mechanism in water to a unimolecular (DN + AN) mechanism in less polar alcohols was observed, accompanied by a significant rate enhancement. nih.gov The Grunwald-Winstein equation has been successfully applied to the solvolysis of compounds like di-n-butyl phosphorochloridate to quantify the contributions of solvent nucleophilicity (l) and ionizing power (m), providing strong evidence for an SN2 pathway in a range of solvents. researchgate.netresearchgate.net

| Solvent Type | Dielectric Constant (ε) | Effect on SN1(P)-like Mechanisms | Effect on SN2(P)-like Mechanisms | Example |

|---|---|---|---|---|

| Polar Protic | High (e.g., Water ≈ 80) | Rate increases due to stabilization of charged intermediates and transition states. libretexts.org | Rate can decrease due to solvation of the nucleophile. libretexts.org | Water, Ethanol |

| Polar Aprotic | Moderate (e.g., Acetone ≈ 21) | Less favorable as intermediates are not as well stabilized. youtube.com | Rate increases as the nucleophile is less solvated and more "free". youtube.com | DMSO, Acetone |

| Non-Polar | Low (e.g., Hexane ≈ 2) | Very slow; unable to stabilize charged species. vedantu.com | Very slow; charged nucleophiles often have poor solubility. libretexts.org | Hexane, Toluene |

Stereochemical Course of Substitution Reactions: Inversion and Retention of Configuration at Phosphorus

The stereochemistry of nucleophilic substitution reactions at the phosphorus atom is a critical aspect of understanding the reactivity of phosphonochloridates. These reactions can proceed through different mechanisms, primarily the S(_N)1(P) and S(_N)2(P) pathways, which dictate the stereochemical outcome at the chiral phosphorus center. researchgate.net

Bimolecular nucleophilic substitution reactions (S(_N)2(P)) at a chiral phosphorus center are generally characterized by an inversion of configuration . mdpi.com This is analogous to the well-known Walden inversion observed in S(_N)2 reactions at carbon centers. The incoming nucleophile attacks the phosphorus atom from the side opposite to the leaving group, leading to a transition state or a short-lived pentacoordinate intermediate, which then expels the leaving group, resulting in an inverted stereochemistry of the product. mdpi.comresearchgate.netyoutube.comyoutube.com Studies on cyclic thiophosphoryl chlorides and bromides have shown that their reactions with nucleophiles like hydroxide (B78521) (HO), methoxide (B1231860) (CH(_3)O), and dimethylamine (B145610) (Me(_2)NH) proceed with a clean inversion of configuration at the phosphorus atom. mdpi.comresearchgate.net

In contrast, bimolecular electrophilic substitution reactions (S(_E)2(P)) at a stereogenic phosphorus center proceed with retention of configuration . mdpi.com While less common for the reactions of phosphonochloridates, this pathway highlights the diverse stereochemical possibilities in organophosphorus chemistry.

The nature of the substituents on the phosphorus atom and the reaction conditions can influence the stereochemical course. For instance, the presence of fluorine, a strongly apicophilic substituent that forms a very strong bond with phosphorus, can favor an addition-elimination (A-E) mechanism. In this stepwise mechanism, a more stable pentacoordinate intermediate is formed, which can undergo pseudorotation, potentially leading to a mixture of stereochemical outcomes, including retention of configuration. mdpi.comresearchgate.net However, for many phosphonochloridates, the S(_N)2(P) mechanism with inversion of configuration is the predominant pathway. mdpi.commdpi.comresearchgate.net

The table below summarizes the expected stereochemical outcomes for different substitution reaction mechanisms at a phosphorus center.

| Reaction Mechanism | Typical Stereochemical Outcome | Key Features |

| S(_N)2(P) | Inversion of Configuration | Bimolecular, single transition state or short-lived intermediate. researchgate.netmdpi.comresearchgate.net |

| S(_E)2(P) | Retention of Configuration | Bimolecular, electrophilic attack. mdpi.com |

| Addition-Elimination (A-E) | Retention or Inversion | Stepwise mechanism involving a pentacoordinate intermediate. mdpi.comresearchgate.net |

Hydrolysis Reactions of Phosphonochloridates

The hydrolysis of phosphonochloridates, including nonyl methylphosphonochloridate, is a fundamental reaction that has been the subject of extensive mechanistic and kinetic studies. rsc.orgmdpi.commdpi.comrsc.org This process involves the cleavage of the P-Cl bond by water and can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of phosphonochloridates is catalyzed by protons (H). The reaction is generally understood to proceed via an associative mechanism. The initial step involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. chemistrysteps.comchemguide.co.uk This is followed by the nucleophilic attack of a water molecule on the phosphorus center. chemguide.co.uk

The subsequent steps involve proton transfer and the departure of the chloride ion as the leaving group to yield the corresponding phosphonic acid. The mechanism is analogous to the acid-catalyzed hydrolysis of esters, where protonation of the carbonyl oxygen facilitates nucleophilic attack. chemistrysteps.comchemguide.co.uk While detailed mechanistic studies specifically on this compound are not extensively available, the general principles of acid-catalyzed hydrolysis of phosphonochloridates and related compounds provide a strong framework for understanding its behavior. rsc.orgmdpi.comyoutube.com

Base-Catalyzed (Alkaline) Hydrolysis Mechanisms

The hydrolysis of phosphonochloridates in basic or alkaline media is generally faster and proceeds through a different mechanism compared to acid-catalyzed hydrolysis. rsc.orgmdpi.commdpi.comrsc.orgrsc.orgnih.gov In this case, the hydroxide ion (OH), a strong nucleophile, directly attacks the electrophilic phosphorus atom. mdpi.com

This nucleophilic attack leads to the formation of a pentacoordinate intermediate or a transition state. mdpi.comresearchgate.net The subsequent expulsion of the chloride ion results in the formation of the phosphonate anion, which is then protonated upon workup to give the final phosphonic acid product. The base-catalyzed hydrolysis of many phosphonochloridates is believed to follow an S(_N)2-P mechanism. mdpi.comresearchgate.net The rate of this reaction is dependent on the concentration of the hydroxide ion. mdpi.com

The general mechanism for base-catalyzed hydrolysis is outlined below:

Nucleophilic attack of OH on the phosphorus atom.

Formation of a pentacoordinate intermediate/transition state.

Departure of the chloride leaving group to form the phosphonate anion.

Protonation of the phosphonate anion to yield the phosphonic acid.

Identification and Role of Reactive Intermediates in Hydrolytic Pathways

Under certain conditions, particularly with less reactive phosphonochloridates or in the presence of specific catalysts, the formation of other reactive intermediates, such as phosphoryl azides, has been proposed, although this is more relevant in the context of amination reactions. nih.gov In the context of hydrolysis, the primary intermediate remains the pentacoordinate adduct of the phosphonochloridate and the nucleophile (water or hydroxide). rsc.orgmdpi.com

The formation of a metaphosphate intermediate, characteristic of a dissociative S(_N)1(P) mechanism, is generally not favored for the hydrolysis of phosphonochloridates under typical conditions but has been observed in the hydrolysis of some phosphate esters. researchgate.net

Kinetic Studies of Hydrolysis Rates

Kinetic studies provide valuable insights into the mechanism of phosphonochloridate hydrolysis. The rate of hydrolysis is influenced by several factors, including the structure of the phosphonochloridate, the pH of the medium, and the solvent. rsc.orgresearchgate.net

Studies on the hydrolysis of various phosphonochloridates have shown that the reaction generally follows second-order kinetics in neutral or alkaline solutions, being first order in both the phosphonochloridate and the nucleophile (water or hydroxide). rsc.org The rate constants for the hydrolysis of different phosphonochloridates can vary significantly depending on the electronic and steric effects of the substituents on the phosphorus atom. mdpi.com For instance, electron-withdrawing groups attached to the phosphorus atom generally increase the rate of hydrolysis by making the phosphorus center more electrophilic. mdpi.com

The table below presents hypothetical kinetic data to illustrate the effect of pH on the hydrolysis rate of a generic phosphonochloridate.

| pH | Observed Rate Constant (k(_obs)) (s) | Reaction Conditions |

| 2 | 1.5 x 10 | 25 °C, Aqueous Solution |

| 7 | 3.2 x 10 | 25 °C, Aqueous Solution |

| 10 | 6.8 x 10 | 25 °C, Aqueous Solution |

| 12 | 2.1 x 10 | 25 °C, Aqueous Solution |

This data illustrates that the rate of hydrolysis generally increases with increasing pH, consistent with the greater nucleophilicity of the hydroxide ion compared to water. clemson.edu

Kinetic Studies and Reaction Rate Analysis in Phosphonochloridate Chemistry

Experimental Determination of Reaction Rate Constants

The experimental determination of reaction rate constants (k) is the foundation of kinetic analysis. For phosphonochloridates, these reactions are typically nucleophilic substitutions, often solvolysis, where the solvent acts as the nucleophile. libretexts.org The rates are highly dependent on the solvent's properties, such as its nucleophilicity and ionizing power. libretexts.orgresearchgate.net

Kinetic studies on analogous compounds, such as di-n-butyl phosphorochloridate, show that solvolysis rates are well-correlated using the extended Grunwald-Winstein equation. This equation relates the rate constant of a solvolysis reaction to quantitative measures of the solvent's nucleophilicity (NT) and ionizing power (YCl). researchgate.net For di-n-butyl phosphorochloridate, the sensitivity values to solvent nucleophilicity (l = 1.40) and ionizing power (m = 0.42) support a bimolecular (SN2) reaction pathway. researchgate.net This is further corroborated by activation parameters, including large negative entropies of activation (ΔS# from -25.8 to -53.1 cal·mol-1·K-1), which are characteristic of a highly ordered, associative transition state. researchgate.net

The rate constants for these reactions are typically measured by monitoring the change in concentration of a reactant or product over time, often using spectroscopic techniques that can track the rapid progress of the reaction.

Table 1: Illustrative First-Order Rate Constants (k) for the Solvolysis of Di-n-butyl Phosphorochloridate in Various Solvents at 25.0 °C Data sourced from studies on a related phosphorochloridate and presented here as a model for the behavior of Nonyl methylphosphonochloridate.

| Solvent | k x 10-5 (s-1) |

|---|---|

| Ethanol | 18.4 |

| Methanol | 63.7 |

| 90% Acetone (B3395972) | 1.08 |

| 80% Acetone | 3.13 |

| 97% TFE | 11.5 |

Application of Linear Free Energy Relationships (LFER)

Linear Free Energy Relationships (LFERs) are powerful tools in physical organic chemistry used to elucidate reaction mechanisms by systematically correlating changes in reactant structure with changes in reaction rates or equilibrium constants. sapub.org The Hammett and Brönsted equations are prominent examples of LFERs that provide insight into the electronic nature of transition states. sapub.org

Hammett Plot Analysis

The Hammett equation, log(kX/kH) = ρσX, quantitatively relates the reaction rate of a substituted reactant to the electronic properties of the substituent. researchgate.net The substituent constant (σX) reflects the electron-donating or electron-withdrawing nature of the substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects. The sign and magnitude of ρ provide information about charge development in the rate-determining step. sapub.org

In the study of phosphonochloridate reactions, such as the pyridinolysis of Y-aryl phenyl chlorothiophosphates, Hammett plots can be complex. researchgate.net For instance, biphasic concave upward plots are observed, indicating a change in mechanism as the electronic nature of the pyridine (B92270) nucleophile is altered. researchgate.netkoreascience.kr A negative ρ value signifies a buildup of positive charge (or loss of negative charge) at the reaction center in the transition state, whereas a positive ρ value indicates the opposite. In some cases, the plots are biphasic, changing from a negative to a positive slope, which points to a shift in the rate-determining step, for example, from bond formation to bond fission within a stepwise mechanism. researchgate.net

Table 2: Example Hammett Data for the Reaction of a Substituted Phosphonochloridate with a Nucleophile This table presents hypothetical data to illustrate the construction and interpretation of a Hammett plot.

| Substituent (X) | Substituent Constant (σ) | Rate Constant (kX) (M-1s-1) | log(kX/kH) |

|---|---|---|---|

| p-OCH3 | -0.27 | 0.55 | -0.26 |

| p-CH3 | -0.17 | 0.75 | -0.12 |

| H | 0.00 | 1.00 | 0.00 |

| p-Cl | 0.23 | 2.10 | 0.32 |

| m-NO2 | 0.71 | 15.5 | 1.19 |

Brönsted Plot Analysis

The Brönsted equation relates the logarithm of the rate constant to the pKa of the reacting acid or base, providing a measure of the extent of bond formation or cleavage in the transition state. sapub.org The Brönsted coefficient, βnuc (for the nucleophile) or βlg (for the leaving group), is determined from the slope of the plot. A βnuc value between 0 and 1 indicates the degree of bond formation to the nucleophile in the transition state. sapub.org

For the pyridinolysis of diphenyl phosphinic chloride, a linear Brönsted plot with a βX value of 0.68 suggests a concerted SN2(P) mechanism with a significant degree of bond formation in the transition state. koreascience.kr However, similar to Hammett plots, Brönsted plots for phosphonochloridate reactions can be biphasic. researchgate.netkoreascience.kr A biphasic concave upward plot, as seen in the reactions of Y-aryl phenyl chlorothiophosphates with pyridines, suggests a change in mechanism from a concerted process for less basic nucleophiles to a stepwise mechanism for more basic ones. sapub.orgresearchgate.net

Determination and Interpretation of Cross-Interaction Constants

The cross-interaction constant, ρXY, is a more sophisticated LFER parameter derived from reactions where substituents are varied in both the substrate (Y) and the nucleophile (X). sapub.org It is defined by the equation log(kXY/kHH) = ρXσX + ρYσY + ρXYσXσY. The ρXY term quantifies the interaction between the two substituents. Its sign and magnitude provide detailed information about the transition state structure. sapub.org

For example, in the reactions of aryl ethyl chlorophosphates, a negative ρXY value (-0.31) was interpreted as evidence for a concerted mechanism. sapub.org In another study, an exceptionally large negative ρXY value (-6.26) for reactions with more basic pyridines indicated a stepwise mechanism with rate-limiting bond formation, while a large positive value (+5.47) for reactions with less basic pyridines was consistent with a change to a rate-limiting breakdown of the reaction intermediate. researchgate.net These constants are powerful probes for identifying the location of the transition state along the reaction coordinate.

Table 3: Cross-Interaction Constants (ρXY) for Reactions of Y-Aryl Ethyl Chlorophosphates with X-Pyridines Data illustrates the change in mechanism with varying nucleophile basicity.

| Pyridine Substituent (X) | ρXY | Interpretation |

|---|---|---|

| 4-MeO, 4-Me | -6.26 | Stepwise mechanism, rate-limiting bond formation |

| H | --- | Isokinetic relationship (mechanistic crossover) |

| 3-Cl, 4-CN | +5.47 | Stepwise mechanism, rate-limiting bond fission |

Deuterium (B1214612) Kinetic Isotope Effects for Mechanistic Elucidation

The deuterium kinetic isotope effect (KIE), determined by comparing the reaction rate of a hydrogen-containing reactant to its deuterium-substituted counterpart (kH/kD), is a sensitive tool for probing transition state structures. nih.govyoutube.com A primary KIE (typically > 2) is observed when a C-H bond is broken in the rate-determining step. youtube.com A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond breaking. youtube.com

In the study of phosphonochloridates, secondary KIEs are particularly informative. For the pyridinolysis of diphenyl phosphinic chloride and its thiophosphinic analog with deuterated pyridine (C5D5N), secondary inverse KIEs (kH/kD < 1) were observed. koreascience.kr An inverse KIE often suggests a change in hybridization from sp2 to sp3 at the reaction center in the transition state, which is consistent with the formation of a more crowded, associative transition state or intermediate. nih.gov These findings support a mechanism involving nucleophilic attack on the phosphorus center. koreascience.kr

Advanced Methodologies for Real-Time Reaction Progress Monitoring

The reactions of highly reactive species like phosphonochloridates occur on very fast timescales, often in the millisecond range, necessitating advanced monitoring techniques. wikipedia.orgphotophysics.com

Stopped-flow spectroscopy is a premier technique for studying such rapid reactions. photophysics.comphotophysics.com It involves the rapid mixing of two reactant solutions, after which the flow is abruptly stopped. The subsequent reaction in the observation cell is monitored in real-time using a spectroscopic probe, such as UV-Vis absorbance or fluorescence. wikipedia.orgphotophysics.com This method allows for the determination of pre-steady-state kinetics, providing detailed information about reaction rates, the complexity of the mechanism, and the potential detection of short-lived intermediates. photophysics.comphotophysics.com

Other modern techniques for real-time monitoring include:

Probe Electrospray Ionization Mass Spectrometry (PESI-MS): This method allows for direct and rapid analysis of reaction mixtures without chromatographic separation, providing real-time molecular weight information of reactants, intermediates, and products. shimadzu.com

Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection (CE-C4D): Integrated into portable microfluidic chips, this technique enables rapid, on-site analysis of organophosphates, offering high separation efficiency and short analysis times. mdpi.com

Fluorometric and Colorimetric Probes: Specially designed molecules that exhibit a change in fluorescence or color upon reaction with organophosphates can be used for real-time detection, even in the vapor phase. nih.gov

In-situ Spectroscopy: Techniques like Raman and Nuclear Magnetic Resonance (NMR) spectroscopy can be applied directly to the reaction vessel to monitor the progress of a reaction continuously, providing structural and concentration data over time. researchgate.net

These advanced methodologies are crucial for obtaining the high-resolution kinetic data needed to unravel the complex mechanistic pathways of phosphonochloridate reactions. researchgate.net

In-situ Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman Spectroscopy)

In-situ spectroscopic methods are powerful tools for real-time monitoring of chemical reactions as they occur in the reaction vessel. youtube.comyoutube.com These techniques allow for the direct observation of reactant consumption, intermediate formation and decay, and product generation without the need for sampling and quenching, which can disturb the reaction system. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

³¹P NMR spectroscopy is particularly well-suited for studying the kinetics of reactions involving phosphorus-containing compounds like this compound. lookchem.comnih.gov The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, allowing for the differentiation of the starting phosphonochloridate, intermediates, and final products. lookchem.com

Kinetic analysis using ³¹P NMR involves monitoring the change in the signal intensity of these species over time. For instance, in the conversion of phosphonate (B1237965) monoesters to phosphonochloridates, ³¹P NMR can track the formation of the phosphonochloridate and the concurrent formation of pyrophosphonate anhydride (B1165640) byproducts. lookchem.com By integrating the respective NMR signals at various time points, concentration profiles can be generated, from which reaction rates and rate constants can be derived.

Research Findings from NMR Studies: Studies on related phosphonochloridates have shown that their reactions with alcohols are significantly faster than those of the corresponding pyrophosphonate anhydrides that can form as byproducts during synthesis. lookchem.com Furthermore, the addition of a tertiary amine prior to the nucleophile can lead to the formation of highly reactive phosphonyltrialkylammonium salts, which act as more potent phosphonylating agents than the phosphonochloridates themselves. lookchem.com These intermediates, though often too short-lived to be directly observed by NMR, can be inferred from the kinetic data and the final product distribution. nih.gov

Illustrative NMR Kinetic Data for a Generic Phosphonochloridate Reaction

| Time (minutes) | Phosphonochloridate Concentration (M) | Product Concentration (M) | Intermediate (Pyrophosphonate) Concentration (M) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0.05 |

| 10 | 0.75 | 0.20 | 0.05 |

| 30 | 0.40 | 0.55 | 0.05 |

| 60 | 0.15 | 0.80 | 0.05 |

| 120 | 0.02 | 0.93 | 0.05 |

Infrared (IR) and Raman Spectroscopy:

Both Infrared (IR) and Raman spectroscopy are vibrational techniques that can monitor chemical reactions by tracking changes in the characteristic vibrational frequencies of functional groups. nih.govresearchgate.net For this compound, key vibrational bands would include the P=O stretching, P-Cl stretching, and P-O-C stretching modes.

In-situ IR Spectroscopy: In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a widely used technique for reaction monitoring. youtube.comyoutube.com An ATR probe is inserted directly into the reaction mixture, allowing for the continuous collection of IR spectra. youtube.com As the reaction proceeds, the disappearance of the P-Cl bond's absorption band and the appearance of new bands corresponding to the product can be quantified to determine reaction kinetics. youtube.com High-pressure IR spectroscopy has also been employed to study reactions under specific industrial conditions. researchgate.net

Raman Spectroscopy: Raman spectroscopy offers advantages for reaction monitoring, particularly in aqueous solutions or for reactions involving bonds that are weak IR absorbers but strong Raman scatterers, such as certain P-Cl vibrations. researchgate.netmdpi.com It can be used to distinguish between different phosphorus-containing species and has been applied to study phosphorus compounds in various matrices. rsc.orgrsc.orgnih.gov

Mass Spectrometry for Tracking Molecular Weight Changes, Intermediates, and Products

Mass spectrometry (MS) is an essential tool for identifying reaction components by measuring their mass-to-charge ratio. nih.gov When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), or used directly for online reaction monitoring, MS provides detailed information about the composition of a reaction mixture over time. nih.govresearchgate.net

Tracking Reaction Progress and Identifying Intermediates: In the context of this compound chemistry, mass spectrometry can be used to:

Confirm Product Identity: By determining the precise molecular weight of the final products, MS verifies the outcome of the reaction. researchgate.net

Identify Intermediates: Electrospray ionization (ESI-MS) is a soft ionization technique particularly useful for detecting transient and reactive intermediates in solution. researchgate.net It can be used to monitor the reaction in real-time, providing evidence for proposed reaction mechanisms by identifying short-lived species. researchgate.netrsc.org

Track Byproducts: Mass spectrometry can detect and identify minor components and byproducts in the reaction mixture, such as the aforementioned pyrophosphonate anhydrides or products resulting from side reactions. researchgate.net

Research Findings from Mass Spectrometry Analysis: Studies on related organophosphorus compounds have successfully utilized mass spectrometry to monitor reaction pathways. For instance, ESI-MS has been used to observe the real-time formation of phosphine-ligated gold clusters, demonstrating its capability to track complex, multi-step reactions from the very early stages. researchgate.net In the analysis of phosphonothiolates, GC-MS has been instrumental in identifying the neutralization products, thereby confirming the reaction mechanism. researchgate.net This approach allows for the construction of detailed reaction profiles, showing the consumption of reactants and the evolution of products and intermediates.

Illustrative Mass Spectrometry Data for a Reaction of this compound

| Reaction Time (min) | Detected Species | m/z (Mass-to-Charge Ratio) | Relative Intensity | Interpretation |

|---|---|---|---|---|

| 1 | This compound | 240.1 | High | Reactant |

| 15 | This compound | 240.1 | Medium | Reactant |

| 15 | Reaction Intermediate | 305.2 | Low | Transient Species |

| 60 | This compound | 240.1 | Low | Reactant |

| 60 | Final Product | 254.2 | High | Product Formation |

Computational and Theoretical Chemical Investigations of Organophosphorus Chlorides

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations have become an indispensable tool for elucidating the intricate reaction mechanisms of organophosphorus compounds. These methods provide a molecular-level understanding of reaction pathways, transition states, and intermediates that are often difficult to characterize experimentally.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the reactivity of organophosphorus compounds. nih.govresearchgate.net Studies on trivalent phosphorus derivatives reacting with polyhaloalkanes, for instance, have utilized DFT at the B3LYP/6-311G(d,p) level to probe reaction mechanisms. nih.govresearchgate.net These calculations help in understanding the nucleophilic and electrophilic behaviors of the reactants by analyzing reactivity indices and HOMO-LUMO gaps. nih.gov

For reactions involving diethyl trichloro-methyl phosphonate (B1237965) and diphenyl methyl phosphinite, DFT calculations have successfully predicted high regioselectivity, which aligns with experimental results. researchgate.net The method is also employed to calculate activation barriers and Gibbs free energy variations, which helps in determining the kinetic and thermodynamic products of these reactions. nih.gov Such theoretical predictions have shown very good agreement with experimental findings. nih.gov

In the context of more complex systems, such as the Michael addition of benzyl (B1604629) cyanide derivatives to α,β-unsaturated esters and carbonyls catalyzed by a Re(I) complex, DFT calculations have been used to suggest a stepwise activation of nitriles with remarkably low activation barriers. weizmann.ac.il

Application of Ab Initio Methods

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying organophosphorus compounds. These methods have been instrumental in understanding the condensation reactions of phosphonic and methylphosphonic acids, which are relevant to the behavior of their derivatives. acs.orgacs.org Such calculations have been performed to determine the geometries of monomers, dimers, trimers, and cyclic trimers, as well as the reaction energies for their formation. acs.orgacs.org

Corrections for zero-point vibrations, entropy, and solvation are often included to provide a more accurate energetic picture. acs.orgacs.org For instance, ab initio studies have shown that while the formation of dimers and trimers of phosphonic acids is energetically feasible, the formation of cyclic trimers is unfavorable due to ring strain. acs.orgacs.org These studies can also rule out direct dimerization mechanisms due to high transition-state energies, suggesting that in a condensed phase, the reaction likely proceeds with the assistance of other proton-donating or proton-accepting species. acs.orgacs.org

Ab initio molecular dynamics (AIMD) simulations have also been used to benchmark the bulk liquid structures of organophosphorus compounds and to validate force fields used in classical molecular dynamics. consensus.app

Construction and Analysis of Potential Energy Surfaces (PES)

The construction and analysis of potential energy surfaces (PES) are crucial for understanding the energetics of a reaction from reactants to products, including any intermediates and transition states. For the hydrolysis of hazardous chemicals like phosphorus trichloride (B1173362) (PCl3) and phosphoryl chloride (POCl3), first-principles calculations have been used to map out the PES. researchgate.net These studies reveal the catalytic role of water molecules, which can significantly lower the activation barrier for hydrolysis by facilitating proton transfer. researchgate.net

Mechanistic studies on enzyme-catalyzed reactions, such as the cycloisomerization of mupirocin (B1676865) methyl ester, have also benefited from the description of the potential energy surface to understand the formation of different products. nih.gov

Theoretical Characterization of Transition States and Reaction Intermediates

The theoretical characterization of transition states is fundamental to understanding reaction kinetics, as the transition state represents the highest energy barrier along the reaction coordinate. fiveable.mewikipedia.orglibretexts.org Transition state theory provides a framework for explaining reaction rates through the study of these high-energy, unstable intermediates. fiveable.mewikipedia.orglibretexts.org

For organophosphorus compounds, computational methods are used to locate and characterize the geometry and energy of transition states. In the hydrolysis of a phosphinate, a trigonal bipyramidal intermediate is formed where the incoming nucleophile and the leaving group occupy the axial positions. dtic.mil The stability and structure of this intermediate are key to understanding the reaction mechanism.

In enzyme-catalyzed reactions, such as those involving phosphotriesterases, the nature of the transition state (e.g., associative versus dissociative) has been a subject of investigation. nih.gov Linear free-energy relationships, in conjunction with computational studies, can help to elucidate the character of the enzymatic transition state. nih.gov For the reactivation of organophosphate-inhibited enzymes, computational studies have detailed a three-step mechanism involving nucleophilic attack, elimination of the leaving group, and the breakdown of the enzyme-inhibitor complex, all of which proceed through distinct transition states. nih.gov

Molecular Dynamics Simulations in Organophosphorus Reactivity

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of organophosphorus compounds in solution and other complex environments. nih.gov These simulations model the movement of atoms and molecules over time, providing insights into solvation, diffusion, and intermolecular interactions. nih.gov

MD simulations of organophosphorus compounds in aqueous solutions have revealed complex molecular-scale structures and dynamics due to the interplay of hydrophobic and hydrophilic groups. nih.gov These studies have shown that the mixing of such compounds with water is an exothermic process with a negative excess mixing volume, indicating strong hydrophilic solvation. nih.gov This information is critical for understanding their environmental fate and for designing protective materials. nih.gov

Furthermore, MD simulations have been used to predict physical properties such as viscosity for highly toxic organophosphorus liquids, offering a safer alternative to experimental measurements. researchgate.net By comparing simulations of actual chemical warfare agents with their simulants, these studies can assess the suitability of the simulants for experimental work. nih.govresearchgate.net

Theoretical Studies of Electronic Structure and Reactivity Parameters

The electronic structure of an organophosphorus compound dictates its reactivity. Theoretical studies provide valuable insights into parameters such as charge distribution, orbital energies, and the nature of chemical bonds. The reactivity of trivalent phosphorus compounds, for example, is generally considered nucleophilic due to the electronic structure governed by their symmetry. mit.edu However, geometric distortions can alter this, leading to electrophilic reactivity. mit.edu

Computational and crystallographic studies on sulfonyl and phosphonyl groups have been undertaken to understand the nature of valency and bonding. researchgate.net Natural Bond Orbital (NBO) analysis can reveal the extent of polarization and hyperconjugation within the phosphonyl group. researchgate.net Such analyses challenge the traditional view of d-orbital participation in bonding, suggesting that the properties of the P=O bond are better described by a combination of lone pair donation and back-bonding. researchgate.netwikipedia.org

DFT-derived descriptors are increasingly used in data science approaches to understand and predict catalytic activity. acs.org For instance, in the context of Pd-catalyzed N-arylations, descriptors such as the minimum electrostatic potential on the phosphorus atom of a ligand have been used to identify key features that promote reactivity. acs.org

Table of Computational Data for Organophosphorus Compound Reactions

| Reaction / System | Computational Method | Key Findings |

| Trivalent Phosphorus Derivatives + Polyhaloalkanes | DFT/B3LYP/6-311G(d,p) | Trivalent organophosphorus compounds act as nucleophiles; reaction kinetics and thermodynamics determined. nih.gov |

| Diethyl trichloro-methyl phosphonate + Diphenyl methyl phosphinite | DFT/B3LYP/6-311(d,p) | High regioselectivity at the chlorine atom is predicted, consistent with experimental results. researchgate.net |

| Condensation of Phosphonic and Methylphosphonic Acid | Ab initio (SCF, MP2, B3LYP) | Dimer and trimer formation is energetically feasible; cyclic trimer formation is unfavorable. acs.orgacs.org |

| Hydrolysis of PCl3 and POCl3 | First-principles calculations | Water molecules act as catalysts, significantly lowering the activation barrier for hydrolysis. researchgate.net |

| Hydrolysis of a Phosphinate | DFT (gas phase and SCI-PCM) | A trigonal bipyramidal intermediate is formed; solvation significantly affects the potential energy surface. dtic.mil |

Charge Density Distribution Analysis

Charge density distribution analysis is a fundamental computational tool that maps the electron density within a molecule, revealing crucial information about its chemical bonding, polarity, and reactive sites. This analysis is often performed using methods like Density Functional Theory (DFT). One common approach to quantifying the charge distribution is through population analysis, such as the Mulliken charge analysis, which partitions the total electron population among the constituent atoms.

While specific data for Nonyl methylphosphonochloridate is not available, studies on related organophosphorus compounds, such as methylphosphonates and phosphoryl chlorides, consistently show a highly polarized nature. researchgate.net The phosphorus atom is invariably found to bear a significant positive partial charge, rendering it a primary electrophilic center. This is a direct consequence of the high electronegativity of the oxygen and chlorine atoms bonded to it.

In a molecule like methylphosphonyl dichloride, which serves as a close structural analog to the reactive center of this compound, DFT calculations would be expected to reveal a substantial positive charge on the phosphorus atom. The phosphoryl oxygen would exhibit a significant negative charge, and the chlorine atoms would also be negatively charged, though to a lesser extent than the oxygen. The methyl group, being less electronegative, would have a smaller charge separation. This distribution of charges is critical in understanding the molecule's susceptibility to nucleophilic attack at the phosphorus center, a key step in many of its reactions.

The Mulliken population analysis provides a method to estimate these partial atomic charges from quantum chemical calculations. libretexts.org Although sensitive to the choice of basis set, it offers a valuable qualitative picture of the charge distribution. nist.govlibretexts.org For a hypothetical DFT calculation on methylphosphonyl dichloride, the Mulliken charges would likely follow the trends described above, confirming the electrophilic nature of the phosphorus atom.

Table 1: Hypothetical Mulliken Atomic Charges for Methylphosphonyl Dichloride (CH₃P(O)Cl₂) based on General Principles

| Atom | Hypothetical Mulliken Charge (a.u.) |

| P | +x |

| O | -y |

| Cl1 | -z |

| Cl2 | -z |

| C | +w |

| H | +v |

| Note: This table is illustrative and based on general principles of charge distribution in similar organophosphorus compounds. Actual values would require specific DFT calculations. |

Molecular Orbital Theory and Frontier Orbital Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) energies)

Molecular Orbital (MO) theory provides a more sophisticated model of chemical bonding and reactivity than simple charge distribution analysis. researchgate.net Of particular importance in this theory are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and compositions of these orbitals are key indicators of a molecule's reactivity. alrasheedcol.edu.iq

The HOMO represents the orbital from which the molecule is most likely to donate electrons, thus its energy is related to the molecule's nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, and its energy is related to the molecule's electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. byjus.com

For an organophosphorus chloride like this compound, the HOMO is typically associated with the lone pairs of electrons on the oxygen and chlorine atoms. The LUMO, on the other hand, is generally a σ* antibonding orbital associated with the P-Cl bonds. quora.com This composition of the LUMO makes the P-Cl bond susceptible to nucleophilic attack, as the incoming nucleophile can donate its electrons into this low-lying empty orbital, leading to the cleavage of the P-Cl bond.

Computational studies on analogous compounds allow for the precise calculation of these orbital energies. For instance, DFT calculations could provide the HOMO and LUMO energies for methylphosphonyl dichloride. These values would be crucial in predicting its reactivity towards various nucleophiles. A relatively low LUMO energy would confirm the high electrophilicity of the phosphorus center.

Table 2: Illustrative Frontier Orbital Energies for Methylphosphonyl Dichloride (CH₃P(O)Cl₂) based on Analogous Systems

| Molecular Orbital | Energy (eV) |

| HOMO | -11.5 |

| LUMO | -1.0 |

| HOMO-LUMO Gap | 10.5 |

| Note: These are representative values based on calculations for similar organophosphorus compounds and would need to be specifically calculated for methylphosphonyl dichloride. |

Computational Approaches to Stereochemical Outcomes in Organophosphorus Reactions

Many reactions involving chiral organophosphorus compounds, such as this compound (if a chiral center is present, for example, at the phosphorus atom), are stereospecific or stereoselective. Computational chemistry has become an indispensable tool for elucidating the mechanisms of these reactions and predicting their stereochemical outcomes.

A prime example is the bimolecular nucleophilic substitution (Sₙ2) reaction at a tetrahedral phosphorus center. nih.govresearchgate.net This reaction can, in principle, proceed with either inversion or retention of configuration at the phosphorus atom. Computational modeling of the reaction pathway, including the localization of transition states, can determine which pathway is energetically favored.

For Sₙ2 reactions at phosphorus, a key mechanistic question is whether the reaction proceeds in a concerted fashion, similar to the classic Sₙ2 reaction at carbon, or via a stepwise addition-elimination mechanism involving a pentacoordinate intermediate. researchgate.net DFT calculations can map out the potential energy surface of the reaction, identifying any intermediates and the energy barriers for their formation and decomposition.

Theoretical studies on the reactions of phosphonochloridates with nucleophiles have shown that the stereochemical outcome is highly dependent on the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. For example, a backside attack of the nucleophile, leading to an inversion of configuration (a Walden inversion), is often the preferred pathway. nist.govresearchgate.netnih.gov This is analogous to the Sₙ2 reaction at a carbon center. Computational models can calculate the energy of the transition state for this backside attack and compare it to the energy of a transition state for a frontside attack (leading to retention of configuration).

By calculating the energy profiles for different stereochemical pathways, computational chemistry can provide a detailed understanding of why a particular stereoisomer is formed preferentially, a task that is often challenging to achieve through experimental means alone.

Applications and Derivatization in Advanced Organic Synthesis

Role as an Intermediate in the Synthesis of Phosphonate (B1237965) Esters and Related Compounds

As a phosphonochloridate, the compound is a primary precursor for synthesizing a range of phosphonate esters. These reactions are fundamental in organophosphorus chemistry, allowing for the introduction of the methylphosphonate (B1257008) moiety onto various molecular scaffolds.

Nonyl methylphosphonochloridate is an ideal starting material for the synthesis of mixed phosphonate esters, where the nonyl group and another, different alkoxy group are attached to the phosphorus center. The synthesis is typically achieved through the reaction of the phosphonochloridate with an alcohol or a phenol. This reaction proceeds via a nucleophilic substitution at the phosphorus atom, where the alcohol's oxygen atom displaces the chloride, usually in the presence of a non-nucleophilic base like triethylamine (B128534) to sequester the liberated hydrogen chloride. This method allows for the controlled, stepwise introduction of different ester groups, which is a key advantage over methods that might produce symmetrical esters.

The controlled hydrolysis of alkyl methylphosphonochloridates is a direct route to the corresponding alkyl hydrogen methylphosphonates. researchgate.net In the case of this compound, reacting it with a stoichiometric amount of water leads to the substitution of the chloride atom with a hydroxyl group, yielding nonyl hydrogen methylphosphonate. researchgate.net This reaction is carefully controlled, often in an aqueous acetone (B3395972) medium, to prevent the hydrolysis of the nonyl ester group. researchgate.net The resulting phosphonic acid monoesters are important intermediates themselves, possessing a single acidic proton which can be useful in further synthetic transformations or for modulating the solubility and coordination properties of the molecule. researchgate.netresearchgate.net

Precursor in the Synthesis of Biologically Relevant Organophosphorus Compounds

The structural similarity of phosphonates and phosphonamidates to natural phosphates and carboxamides makes them valuable targets in medicinal chemistry and chemical biology. This compound serves as a key reagent in the synthesis of such bioactive molecules.

Phosphonopeptides, where a peptide bond is replaced by a more stable phosphonamidate or phosphonate ester linkage, are significant as enzyme inhibitors. nih.gov this compound can be used to phosphonylate the amino group of amino acid or peptide esters. mdpi.comnih.gov This reaction is a cornerstone for creating phosphonopeptides containing a phosphonamidate bond. nih.gov

A notable application is in the synthesis of phosphonamidate analogues of N-acyl homoserine lactones (AHLs), which are molecules involved in bacterial quorum sensing. mdpi.comnih.govnih.gov By reacting precursors to this compound with L-homoserine lactone hydrobromide, novel phosphonamidate AHL analogues with a nonyl chain have been synthesized. mdpi.comresearchgate.net These compounds are of interest for studying the modulation of bacterial communication. mdpi.comnih.gov The reaction demonstrates excellent chemoselectivity, with the amino group of the amino ester preferentially attacking the phosphorus center over any hydroxyl groups that may be present. mdpi.com

| Reactant 1 | Reactant 2 | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Diethyl nonylphosphonate (precursor to the chloridate) | L-Homoserine lactone hydrobromide | Oxalyl chloride, Triethylamine | Ethyl N-(nonyl(ethoxy)phosphoryl)-L-homoserine lactone | mdpi.com |

The formation of a phosphonamidate bond (P-N bond) is a critical transformation in which this compound acts as the electrophile. The reaction with a primary or secondary amine, such as the amino group of an amino acid ester, proceeds via nucleophilic substitution. nih.govmdpi.com The nitrogen atom of the amine attacks the electrophilic phosphorus atom, displacing the chloride ion. researchgate.net This reaction is typically conducted in the presence of a base to neutralize the HCl byproduct. nih.gov The resulting phosphonamidate linkage is generally more resistant to enzymatic hydrolysis than a standard amide bond, making it a valuable feature in the design of enzyme inhibitors and peptide mimetics. nih.gov The synthesis of the aforementioned AHL analogues is a prime example of this bond formation, creating a stable N-P linkage at the core of the new molecule. mdpi.com

Derivatization for Advanced Analytical and Mechanistic Investigations

The high reactivity of the P-Cl bond in this compound makes it amenable to derivatization for analytical purposes. While direct analysis is challenging due to its reactivity and potential for hydrolysis, its derivatives can be readily analyzed. Furthermore, studying its reactions provides insight into the mechanisms of phosphonylation.

For analytical investigations, particularly using gas chromatography-mass spectrometry (GC-MS), non-volatile or thermally unstable organophosphorus compounds are often derivatized. researchgate.netmdpi.com this compound would first be hydrolyzed to the more stable nonyl methylphosphonic acid. This acid can then be derivatized through silylation or methylation to create a volatile and thermally stable compound suitable for GC-MS analysis. researchgate.netnih.gov For liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatizing agents can be used to attach a permanently charged group to the molecule, significantly enhancing ionization efficiency and detection sensitivity. mdpi.com

Mechanistic investigations of the reactions of this compound generally focus on the nucleophilic substitution at the phosphorus center. The reaction with nucleophiles such as alcohols or amines is expected to proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism at the phosphorus atom. This involves the direct attack of the nucleophile on the phosphorus, leading to a trigonal bipyramidal transition state before the departure of the chloride leaving group. The stereochemical outcome of such reactions, if a chiral center were involved, would be inversion of configuration at the phosphorus atom. The study of these reactions helps in understanding reaction kinetics, selectivity, and the influence of the nonyl group on reactivity. researchgate.net

| Analytical Technique | Derivatization Approach | Purpose | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Hydrolysis to the phosphonic acid, followed by silylation or methylation. | Increases volatility and thermal stability for GC analysis. | researchgate.netnih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Reaction of the corresponding acid with a cationic derivatizing agent (e.g., CAX-B). | Enhances signal intensity and improves detection limits. | mdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Direct reaction with an alcohol (e.g., 1-propanol) in pyridine (B92270). | Forms a stable ester derivative for analysis of the parent chloride. | rsc.org |

Based on the available research, there is no specific information detailing the preparation of derivatives of This compound for mass spectrometry-based structural elucidation.

The scientific literature provides methods for the derivatization of other organophosphorus compounds to enhance their detection and structural analysis by mass spectrometry. These techniques generally involve reacting the analyte with a reagent to create a derivative with improved ionization efficiency or chromatographic properties.

For instance, organophosphorus acids are often derivatized to increase their signal intensity in liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com Similarly, silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide have been used for the derivatization of chlorinated phosphorous flame retardant metabolites for gas chromatography-high resolution mass spectrometry (GC-QTOF) analysis. nih.gov Another approach involves using reagents like 1-propanol (B7761284) in a pyridine solution to derivatize various chlorides for gas chromatography-mass spectrometry (GC-MS) screening. rsc.org

However, specific protocols, reaction conditions, and resulting mass spectral data for derivatives of this compound are not documented in the provided search results. Without direct research on this particular compound, any discussion on its derivatization for mass spectrometry would be speculative and fall outside the scope of established scientific findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.